Cas no 885067-50-5 (Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester)

Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester is a boronic ester derivative with significant utility in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane moiety enhances stability and handling, while the chloro substituent offers a reactive site for further functionalization. This compound is valued for its role as an intermediate in pharmaceutical and agrochemical synthesis, enabling efficient aryl-aryl bond formation. Its ethyl ester group improves solubility in organic solvents, facilitating reaction conditions. The product is typically characterized by high purity and consistent performance in palladium-catalyzed transformations. Proper storage under inert conditions is recommended to maintain reactivity.
Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester structure
885067-50-5 structure
Product Name:Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester
CAS No:885067-50-5
MF:C15H20BClO4
MW:310.580904006958
CID:1925499
Update Time:2025-10-31

Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester
    • 2-chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid ethyl ester
    • ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • Inchi: 1S/C15H20BClO4/c1-6-19-13(18)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
    • InChI Key: GIEOQUMTCPGGBN-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1Cl

Computed Properties

  • Exact Mass: 310.11400

Experimental Properties

  • PSA: 44.76000
  • LogP: 2.81590

Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1427355-1g
Ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
885067-50-5 98%
1g
¥8463.00 2024-04-27

Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester Related Literature

Additional information on Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester

Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester and CAS No. 885067-50-5: A Comprehensive Overview

Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester, identified by its CAS number CAS No. 885067-50-5, is a compound of significant interest in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to a class of molecules that exhibit a unique combination of structural features and chemical properties, making it a valuable intermediate in the synthesis of more complex organic molecules. The presence of both chloro and boronic ester functional groups in its structure suggests potential applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are widely employed in the construction of biaryl systems found in numerous pharmaceuticals.

The< strong>2-chloro substituent on the benzene ring provides a reactive site for electrophilic aromatic substitution reactions, while the< strong>4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These characteristics make the compound an attractive building block for the synthesis of biologically active compounds. Recent advancements in synthetic methodologies have further highlighted the utility of such intermediates in constructing complex molecular architectures with high precision and efficiency.

In the context of modern drug discovery and development, the< strong>ethyl ester moiety in this compound can be strategically modified to introduce different functional groups or to improve solubility and pharmacokinetic properties. The boronic ester functionality is particularly noteworthy as it facilitates the formation of carbon-carbon bonds through transition-metal-catalyzed reactions. This has led to its widespread use in the synthesis of pharmaceuticals and agrochemicals where biaryl linkages are crucial for biological activity.

Recent studies have demonstrated the effectiveness of< strong>Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-,ethyl ester in the synthesis of novel therapeutic agents. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The ability to precisely control the regiochemistry of cross-coupling reactions has allowed for the creation of highly selective inhibitors with improved efficacy and reduced side effects.

The< strong>CAS No. 885067-50-5 provides a unique identifier for this compound, ensuring accurate documentation and traceability in research and industrial settings. This is particularly important in regulatory environments where precise chemical identification is essential for compliance with safety and quality standards. The compound's molecular structure also suggests potential applications in materials science beyond pharmaceuticals. For example, its ability to participate in cross-coupling reactions could be leveraged in the development of advanced materials with tailored electronic properties.

The< strong>4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a protected boronic acid derivative that can be deprotected under mild conditions to yield a free boronic acid. This reactivity has been exploited in various synthetic strategies where direct access to boronic acids would be challenging or impractical. The< strong>2-chloro substituent can also be further functionalized through nucleophilic aromatic substitution or other electrophilic aromatic substitution reactions to introduce additional substituents at specific positions on the benzene ring.

In conclusion,< strong>Benzoic acid, 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl) - , ethyl ester, CAS No.< strong>CAS No. 885067 - 50 - 5, represents a versatile intermediate with significant potential in pharmaceutical synthesis and beyond. Its unique structural features enable participation in diverse chemical transformations that are crucial for constructing complex organic molecules. As research continues to evolve,the applications of this compound are likely to expand,further solidifying its importance as a building block in synthetic chemistry.

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